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This technical guide provides a comprehensive analysis of the initial in vitro evaluation of

Ceftazidime sodium against a range of clinically relevant bacterial isolates. The document

details the antimicrobial's mechanism of action, common resistance pathways, and

standardized methodologies for assessing its efficacy. Quantitative data from various studies

are presented in structured tables for comparative analysis, and key experimental workflows

are visualized to facilitate understanding.

Introduction to Ceftazidime
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity

against many Gram-negative and some Gram-positive bacteria.[1][2] Its particular effectiveness

against Pseudomonas aeruginosa has made it a critical tool in treating various infections,

including pneumonia, meningitis, urinary tract infections, and sepsis.[1][3] The bactericidal

action of Ceftazidime stems from its ability to disrupt the synthesis of the bacterial cell wall.[2]

[4]

Mechanism of Action
Ceftazidime exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which

are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial

cell wall.[2][4] By binding to these proteins, particularly PBP3 in Gram-negative bacteria,

Ceftazidime blocks the transpeptidation step in peptidoglycan synthesis.[2][4][5] This inhibition
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leads to the formation of a defective cell wall, ultimately causing bacterial cell lysis and death.

[4] The chemical structure of Ceftazidime, specifically the presence of a C=N-OCH3 group,

provides it with enhanced stability against many β-lactamase enzymes produced by Gram-

negative bacteria, which are a common cause of resistance to other β-lactam antibiotics.[1]
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Mechanism of Action of Ceftazidime.

Mechanisms of Resistance
Bacterial resistance to Ceftazidime can emerge through several mechanisms. The most

significant of these is the production of β-lactamase enzymes that can hydrolyze the β-lactam
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ring of the antibiotic, rendering it inactive.[1] While Ceftazidime is stable against many common

β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) and

carbapenemases (like KPC and NDM) can confer resistance.[1][6] Other mechanisms of

resistance include alterations in the target PBPs, reduced expression or loss of outer

membrane proteins (porins) which limits drug entry into the bacterial cell, and the

overexpression of efflux pumps that actively transport the antibiotic out of the cell.[6]

In Vitro Susceptibility Testing
The in vitro susceptibility of clinical isolates to Ceftazidime is primarily determined using

standardized methods such as broth microdilution, agar dilution, and disk diffusion. These

methods are crucial for guiding clinical therapy and for monitoring the emergence of resistance.

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on

Antimicrobial Susceptibility Testing (EUCAST) provide guidelines and interpretive criteria

(breakpoints) for these tests.[7][8]

Data Presentation
The following tables summarize the in vitro activity of Ceftazidime and Ceftazidime-avibactam

against various clinical isolates as reported in several studies. Minimum Inhibitory

Concentration (MIC) is a key quantitative measure, representing the lowest concentration of an

antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of Ceftazidime against Various Clinical Isolates
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Organism
Number of
Isolates

MIC₅₀
(mg/L)

MIC₉₀
(mg/L)

Percent
Susceptible
(%)

Reference

Enterobacteri

aceae

(cephalothin-

resistant)

324 - 1 91 [3]

Pseudomona

s aeruginosa
- - 4 90 [3]

Acinetobacter - - - - [3]

Staphylococc

us aureus
- - -

Moderate

Activity
[3]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Carbapenem-Resistant

Enterobacterales (CRE)

Organism
Number of
Isolates

Percent
Resistant
(%) - Broth
Microdilutio
n

Percent
Resistant
(%) - Disk
Diffusion

Percent
Resistant
(%) - E-test

Reference

CRE 111 42.3 45.9 45.9 [9][10]

Table 3: In Vitro Activity of Ceftazidime-Avibactam against Global Isolates (INFORM 2012-

2014)
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Organism
Number of
Isolates

MIC₉₀ (mg/L)
Percent
Susceptible
(%)

Reference

Enterobacteriace

ae
34,062 2 96.6 [7]

Pseudomonas

aeruginosa
7,062 8 92.0 [7]

Table 4: In Vitro Activity of Ceftazidime-Avibactam against Carbapenem-Resistant Isolates from

Pakistan

Organism Number of Isolates
Percent
Susceptible (%)

Reference

Carbapenem-

Resistant Isolates
158 11 [11]

Klebsiella spp. - 13 [11]

E. coli - 7 [11]

P. aeruginosa - 14 [11]

Experimental Protocols
Detailed and standardized experimental protocols are fundamental for obtaining reproducible

and comparable in vitro susceptibility data. The following sections outline the methodologies for

key experiments.

Broth Microdilution (BMD) Method
The broth microdilution method is considered a reference method for determining the Minimum

Inhibitory Concentration (MIC) of an antimicrobial agent.

Preparation of Antimicrobial Agent: Prepare a stock solution of Ceftazidime sodium of

known concentration. A series of two-fold dilutions are then prepared in cation-adjusted

Mueller-Hinton broth (CAMHB).
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Inoculum Preparation: Culture the clinical isolate on an appropriate agar medium overnight.

Select several colonies to prepare a bacterial suspension equivalent to a 0.5 McFarland

turbidity standard. This suspension is then diluted to achieve a final inoculum concentration

of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

Inoculation and Incubation: Dispense the diluted antimicrobial agent and the bacterial

inoculum into the wells of a microtiter plate. Include a growth control well (no antibiotic) and a

sterility control well (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours in

ambient air.

Interpretation of Results: The MIC is the lowest concentration of Ceftazidime that completely

inhibits visible growth of the organism. The results are interpreted as susceptible,

intermediate, or resistant based on the breakpoints provided by CLSI or EUCAST.[7][8]

Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a widely used qualitative or semi-quantitative method for

antimicrobial susceptibility testing.

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity

standard from an overnight culture of the clinical isolate.

Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a

Mueller-Hinton agar plate with the prepared bacterial suspension.

Application of Antibiotic Disk: Aseptically apply a paper disk impregnated with a specified

amount of Ceftazidime (e.g., 30 µg) onto the surface of the inoculated agar plate.

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results: Measure the diameter of the zone of inhibition (the area around the

disk where bacterial growth is inhibited). The zone diameter is interpreted as susceptible,

intermediate, or resistant according to CLSI or EUCAST guidelines.

Gradient Diffusion (E-test) Method
The E-test is a quantitative method that determines the MIC of an antimicrobial agent.
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Inoculum Preparation and Inoculation: Prepare the bacterial inoculum and inoculate the

Mueller-Hinton agar plate as described for the disk diffusion method.

Application of E-test Strip: Apply a plastic strip impregnated with a predefined gradient of

Ceftazidime concentrations onto the agar surface.

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

Interpretation of Results: An elliptical zone of inhibition will form along the strip. The MIC is

read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
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In Vitro Susceptibility Testing Workflow
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General workflow for in vitro susceptibility testing.

Conclusion
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The in vitro evaluation of Ceftazidime sodium remains a cornerstone in understanding its

efficacy against evolving clinical isolates. Standardized methodologies are paramount for

generating reliable data that can inform clinical decision-making and surveillance of

antimicrobial resistance. While Ceftazidime continues to be a valuable agent, particularly

against P. aeruginosa, the emergence of resistance necessitates ongoing monitoring and the

development of new therapeutic strategies, such as the combination of Ceftazidime with β-

lactamase inhibitors like avibactam. This technical guide provides a foundational understanding

for researchers and professionals engaged in the critical field of antimicrobial drug

development and evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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